![molecular formula C20H22N4O B3010933 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol CAS No. 1319148-50-9](/img/new.no-structure.jpg)
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol is an organic compound that features a pyrazole ring, a piperazine moiety, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities, and maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is structurally related to piperazine derivatives, which are known for their diverse biological activities. Research indicates that derivatives of piperazine can exhibit significant pharmacological properties, including:
- Antidepressant Activity : Compounds similar to 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol have been investigated for their potential as antidepressants. The piperazine moiety is often linked to serotonin receptor modulation, which is crucial in treating depression and anxiety disorders.
- Anticancer Properties : The pyrazole ring in the structure has been associated with anticancer activity. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, making this compound a candidate for further investigation in oncology.
Neuropharmacology
Research has highlighted the potential of this compound in neuropharmacological applications:
- Cognitive Enhancement : Some studies suggest that compounds with similar structures may enhance cognitive functions by modulating neurotransmitter systems. This could be beneficial in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.
Synthesis and Development of New Drugs
The synthesis of this compound has been explored as part of the development of new pharmaceuticals:
- Drug Design : The compound serves as a scaffold for designing new drugs targeting specific receptors involved in various diseases. Its unique structure allows for modifications that can enhance potency and selectivity.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Mechanism of Action
The mechanism of action of 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-phenol-1H-pyrazoles: These compounds share the pyrazole and phenol moieties but lack the piperazine group.
4-halogeno-3-phenol-1H-pyrazoles: These derivatives have halogen substituents on the phenol ring, which can alter their chemical properties.
2-(1-phenol-1H-pyrazol-5-yl)phenols: These compounds have a similar structure but differ in the position of the phenol group.
Uniqueness
2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol is unique due to the presence of the piperazine moiety, which can enhance its biological activity and solubility. This structural feature distinguishes it from other pyrazole derivatives and contributes to its potential therapeutic applications .
Biological Activity
The compound 2-{[4-(3-phenyl-1H-pyrazol-5-yl)piperazino]methyl}phenol is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C19H22N4O. The structure includes a phenolic group, piperazine ring, and a pyrazole moiety, which are known to contribute to its biological properties.
Synthesis
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For instance, the precursor 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be synthesized through the reaction of phenyl hydrazine with ethyl acetoacetate. Subsequent modifications can yield various derivatives, including the target compound.
Cytotoxicity
Research has demonstrated that compounds within the pyrazole class exhibit significant cytotoxicity against various cancer cell lines. A study investigating related pyrazole derivatives showed that certain compounds exhibited IC50 values ranging from 40 nM to over 500 nM against different cancer types (Table 1) .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
Compound | Cancer Cell Line | IC50 (nM) |
---|---|---|
4a (Phenyl Substituent) | Broad Spectrum | 120-527 |
4b (4-OCH3C6H4) | HEPG2 (Liver) | 428 |
4c (4-ClC6H4) | NUGC (Gastric) | 60 |
6a (Amino Analog) | HEPG2 | 399 |
11a (Phenyl Group) | MCF | 112 |
These findings indicate that the biological activity of pyrazole derivatives is influenced by substituents on the phenyl ring and the overall molecular structure.
The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. This process may be mediated by the activation of caspases and other apoptotic pathways, which leads to programmed cell death. Additionally, some studies suggest that pyrazoles can inhibit specific enzymes involved in cancer progression or enhance the efficacy of existing chemotherapeutic agents.
Case Studies
- Cytotoxicity Assessment : A study conducted on a series of pyrazole derivatives reported that compound 11c , featuring a chloro substituent, exhibited potent activity against gastric cancer cells with an IC50 value of 40 nM . This highlights the potential for developing targeted therapies based on structural modifications.
- Brine Shrimp Lethality Assay : In another investigation, various synthesized compounds were evaluated for their cytotoxic properties using the Brine Shrimp Lethality Assay. The results indicated significant lethality in certain derivatives, suggesting a promising avenue for further exploration in anti-cancer drug development .
Properties
CAS No. |
1319148-50-9 |
---|---|
Molecular Formula |
C20H22N4O |
Molecular Weight |
334.423 |
IUPAC Name |
2-[[4-(5-phenyl-1H-pyrazol-3-yl)piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C20H22N4O/c25-19-9-5-4-8-17(19)15-23-10-12-24(13-11-23)20-14-18(21-22-20)16-6-2-1-3-7-16/h1-9,14,25H,10-13,15H2,(H,21,22) |
InChI Key |
RJMPUHWPGAYIGY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2O)C3=NNC(=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.